Stereochemistry‑Driven Target Selectivity: (R)‑Enantiomer Engages Coxsackievirus 2A Protease, (S)‑Enantiomer Binds FatA Thioesterase
The (R)‑enantiomer of the compound (PDB ligand A1AM0) binds Coxsackievirus A16 2A protease with a real‑space correlation coefficient (RSCC) of 0.779, while the (S)‑enantiomer (PDB ligand A1BMW) binds Arabidopsis FatA thioesterase with a substantially higher RSCC of 0.974 [1][2]. The RSCC difference of 0.195 indicates a markedly better fit of the (S)‑enantiomer to its target electron density, suggesting stereochemistry‑dependent target preference that is not observed with non‑chiral isoxazole‑5‑carboxamide fragments.
| Evidence Dimension | Real‑space correlation coefficient (RSCC) for ligand fit to electron density |
|---|---|
| Target Compound Data | (R)‑enantiomer RSCC = 0.779 (2A protease); (S)‑enantiomer RSCC = 0.974 (FatA) |
| Comparator Or Baseline | Average RSCC for all fragments in the Coxsackievirus A16 2A protease screen not reported; typical acceptable RSCC > 0.7 |
| Quantified Difference | ΔRSCC (FatA – 2A protease) = +0.195 for the (S)‑enantiomer over the (R)‑enantiomer |
| Conditions | X‑ray crystallography; 7H2X (1.25 Å resolution) for (R)‑enantiomer; 7HTA (1.69 Å resolution) for (S)‑enantiomer |
Why This Matters
Procurement of the racemic mixture or the wrong enantiomer would compromise target‑specific binding and lead to misleading results in structure‑based drug design.
- [1] RCSB PDB Ligand Validation Report for 7H2X (A1AM0). Real‑space correlation coefficient 0.779. View Source
- [2] RCSB PDB Ligand Validation Report for 7HTA (A1BMW). Real‑space correlation coefficient 0.974. View Source
